Receptor Binding Affinity and Selectivity: Ramelteon vs. Melatonin
Ramelteon exhibits significantly higher binding affinity for human MT1 and MT2 receptors compared to melatonin, the endogenous ligand. This increased potency is a primary driver of its pharmacological activity [1]. Furthermore, ramelteon demonstrates marked selectivity for MT1/MT2 receptors over the MT3 binding site, a property not shared by melatonin, which has appreciable MT3 affinity [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | MT1: 14.0 pM; MT2: 112 pM |
| Comparator Or Baseline | Melatonin: MT1: 80.7 pM; MT2: 264 pM |
| Quantified Difference | Ramelteon is approximately 5.8-fold more potent at MT1 and 2.4-fold more potent at MT2. |
| Conditions | In vitro radioligand binding assays using CHO cells expressing human recombinant MT1 and MT2 receptors. |
Why This Matters
Higher receptor affinity translates to a lower effective dose and a potentially different clinical efficacy profile, making ramelteon distinct from over-the-counter melatonin supplements for research and therapeutic use.
- [1] Kato K, Hirai K, Nishiyama K, Uchikawa O, Fukatsu K, Ohkawa S, Kawamata Y, Hinuma S, Miyamoto M. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. 2005 Feb;48(2):301-10. doi: 10.1016/j.neuropharm.2004.09.007. PMID: 15695169. View Source
- [2] Rozerem (ramelteon) [package insert]. St. Louis, MO: Rebel Distributors Corp; 2010. Available from: https://rxdruglabels.com/lib/rx/rx-meds/rozerem-2/page/3/ View Source
